

# Comprehensive Application Notes and Protocols for Umbralisib Dosing in Hematologic Malignancies

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## Compound Focus: Umbralisib

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## Introduction and Dosing Fundamentals

**Umbralisib** (commercially known as **Ukoniq**) is a novel, oral kinase inhibitor targeting **phosphatidylinositol 3-kinase delta (PI3K $\delta$ )** and **casein kinase-1 epsilon (CK1 $\epsilon$ )**, representing a distinct therapeutic class in the treatment of relapsed or refractory lymphoid malignancies. The recommended dosing regimen of **800 mg administered orally once daily with food** was established through comprehensive phase 1 dose-escalation studies and validated in subsequent registrational trials. This dose was selected as it provided optimal **target coverage** while maintaining a manageable safety profile, positioned below the maximum tolerated dose of 1200 mg identified in early clinical development. The **800 mg daily dose** (administered as four 200 mg tablets) demonstrated favorable pharmacokinetic properties including a half-life of approximately 91 hours, supporting once-daily administration and steady-state concentrations achieved within 5-7 days of initiation.

Treatment should be continued until **disease progression** or **unacceptable toxicity**, requiring diligent monitoring and proactive management of adverse events. The unique dual inhibition profile of **umbralisib** differentiates it from earlier generation PI3K inhibitors, as it exhibits **>1,500-fold greater selectivity** for PI3K $\delta$  over  $\alpha$ - and  $\beta$ -isoforms and approximately **225-fold greater selectivity** over the  $\gamma$ -isoform, potentially contributing to its distinct toxicity profile. Importantly, **umbralisib** also uniquely inhibits CK1 $\epsilon$ , a regulator

of oncogenic protein translation, providing an additional mechanism of action beyond PI3K $\delta$  inhibition alone. These pharmacological properties underpin both the efficacy and safety considerations detailed in these application notes [1] [2] [3].

Table 1: Key Dosing Recommendations and Pharmacokinetic Parameters

Parameter	Specification	Clinical Significance
Recommended Dose	800 mg orally once daily	Below MTD of 1200 mg; balances efficacy and safety
Administration	With food at approximately same time daily	Food increases AUC by 61% and Cmax by 115%
Formulation	200 mg film-coated tablets	Four tablets constitute one dose
Time to Peak (Tmax)	~4 hours	Rapid absorption
Effective Half-life	~91 hours	Supports once-daily dosing
Protein Binding	>99.7%	High degree of binding
Primary Metabolic Pathways	CYP3A4, CYP2C9, CYP1A2	Potential for drug interactions

## Clinical Evidence and Efficacy Data

### Pivotal Clinical Trial Outcomes

The **UTX-TGR-205 trial** (NCT02793583), a multicenter, open-label, multi-cohort study, provided the pivotal efficacy data supporting **umbralisib**'s accelerated approval. This study enrolled heavily pretreated patients with various lymphoid malignancies, with specific cohorts for **marginal zone lymphoma (MZL)** and **follicular lymphoma (FL)**. Patients with MZL required at least one prior anti-CD20-based regimen, while those with FL required at least three prior lines of systemic therapy. The trial demonstrated that the 800

mg daily regimen produced **meaningful clinical responses** across these populations, with particularly durable responses observed in MZL patients [4].

The **UNITY-NHL phase 2b trial** further expanded understanding of **umbralisib's** clinical profile across indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy endpoints, this study demonstrated consistent activity across multiple lymphoma subtypes, including **small lymphocytic lymphoma (SLL)**. The study confirmed that **umbralisib** achieves **rapid and durable responses** in heavily pretreated patients, with a manageable toxicity profile that allowed for prolonged administration in responding patients. These findings positioned **umbralisib** as a potentially useful option for patients who had exhausted multiple prior therapies [2].

Table 2: Efficacy Outcomes from Pivotal Clinical Trials

Parameter	Marginal Zone Lymphoma (N=69)	Follicular Lymphoma (N=117)	Small Lymphocytic Lymphoma (UNITY-NHL)
Overall Response Rate	49% (95% CI: 37.0-61.6)	43% (95% CI: 33.6-52.2)	47.1% (across iNHL)
Complete Response Rate	16%	3%	Not specified
Median Time to Response	2.7-4.6 months	2.7-4.6 months	2.7-4.6 months
Median Duration of Response	Not reached (95% CI: 9.3-NE)	11.1 months (95% CI: 8.3-16.4)	18.3 months
Median Progression-Free Survival	Not reached	10.6 months	20.9 months
Tumor Reduction Rate	Not specified	Not specified	86.4%

## Special Populations and Prior Therapy Considerations

**Umbralisib** has demonstrated particular utility in specific patient populations, including those **intolerant to prior kinase inhibitor therapy**. A dedicated phase 2 trial (NCT02742090) evaluated **umbralisib** in 51 patients with chronic lymphocytic leukemia (CLL) who were intolerant to prior BTK inhibitor or PI3K inhibitor therapy. The median progression-free survival in this challenging population was **23.5 months**, with 58% of patients remaining on **umbralisib** for a longer duration than their prior kinase inhibitor. This suggests that **umbralisib** may provide a valuable therapeutic option for patients who discontinue other kinase inhibitors due to intolerance, potentially due to its distinct safety profile [5].

The safety profile of **umbralisib** appeared **distinct from earlier generation PI3K $\delta$  inhibitors**, with lower incidence of certain immune-mediated toxicities that often limit therapy duration with other agents in this class. In the phase 1 first-in-human study, **umbralisib** demonstrated a favorable safety profile with fewer reports of colitis, increased transaminases, and pneumonitis compared to historical reports of other PI3K $\delta$  inhibitors. This improved tolerability profile may contribute to the ability to maintain patients on therapy for extended periods, potentially enhancing duration of response in responding patients [1] [3].

## Safety Profile and Toxicity Management

### Adverse Event Spectrum and Monitoring Requirements

The safety profile of **umbralisib** 800 mg daily has been characterized in integrated analyses of 335 patients receiving the recommended dose. The most common adverse reactions (occurring in  $\geq 15\%$  of patients) included **increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash**. Most adverse events were manageable through dose modifications, supportive care, and close monitoring [6].

Serious adverse reactions occurred in approximately 18% of patients, most frequently related to **diarrhea/colitis** and **infections**. The median time to onset of Grade  $\geq 3$  infection was 2.4 months (range: 1 day to 21 months), emphasizing the need for vigilant monitoring throughout treatment. Grade  $\geq 3$  transaminase elevations occurred in 6.7%-7.2% of patients, typically emerging within the first few months of therapy. These findings underscore the importance of **baseline and periodic monitoring** of complete blood counts, hepatic function, and signs/symptoms of infection, diarrhea, or cutaneous reactions [2] [6].

Table 3: Recommended Monitoring and Prophylaxis During **Umbralisib** Treatment

Parameter	Baseline	During Treatment	Prophylaxis Recommendations
<b>Hepatic Function</b>	AST, ALT, total bilirubin	Every 4 weeks for first 6 months, then as clinically indicated	None recommended
<b>Complete Blood Count</b>	CBC with differential	Every 2-4 weeks during treatment	None recommended
<b>Infection Signs/Symptoms</b>	Clinical assessment	At each visit; educate patient to report fever/symptoms immediately	PJP prophylaxis; consider antiviral prophylaxis for CMV
<b>Diarrhea/Colitis</b>	Clinical assessment	At each visit; educate patient to report changes in bowel habits	None recommended
<b>Cutaneous Reactions</b>	Skin examination	At each visit; educate patient to report new or worsening rash	None recommended

## Dose Modification Guidelines

Dose modifications represent a critical component of **umbralisib** management, allowing for continued treatment while mitigating adverse event severity. The recommended strategy follows a sequential approach: **treatment interruption** until adverse event resolution, followed by **dose reduction** if warranted, with permanent **discontinuation** for persistent or life-threatening toxicities. The dose reduction schedule progresses from 800 mg to 600 mg daily (first reduction), then to 400 mg daily (second reduction). Patients unable to tolerate 400 mg daily should permanently discontinue treatment [7] [6].

Specific guidelines have been established for managing hematologic toxicities. For **neutropenia** (ANC  $0.5-1 \times 10^9/L$ ), treatment should generally be maintained, while for ANC  $<0.5 \times 10^9/L$ , treatment should be withheld until recovery  $\geq 0.5 \times 10^9/L$ , then resumed at the same or reduced dose. For **thrombocytopenia**

with platelet count  $<25 \times 10^9/L$  or  $25-50 \times 10^9/L$  with bleeding, treatment should be withheld until platelets recover to  $\geq 25 \times 10^9/L$  and bleeding resolves [7].

For non-hematologic toxicities, specific management strategies include:

- **Hepatotoxicity:** Withhold for AST/ALT  $>5- <20 \times$  ULN until  $<3 \times$  ULN, then resume at reduced dose; permanently discontinue for AST/ALT  $>20 \times$  ULN
- **Diarrhea/Colitis:** Withhold for severe diarrhea ( $>6$  stools/day over baseline) or symptomatic colitis until resolved, then resume at reduced dose; discontinue for recurrent severe diarrhea or life-threatening events
- **Infections:** Withhold for grade 3-4 infections until resolved; for confirmed PJP, permanently discontinue
- **Cutaneous Reactions:** Withhold for severe reactions until resolution, then resume at reduced dose or discontinue; permanently discontinue for life-threatening reactions or SJS/TEN/DRESS [7] [6]

## Experimental Protocols and Methodologies

### Pharmacokinetic Assessment Protocol

**Objective:** To characterize the single-dose and steady-state pharmacokinetic profile of **umbralisib** 800 mg administered with food in patients with hematologic malignancies.

#### Methodology:

- Administer 800 mg **umbralisib** (4  $\times$  200 mg tablets) within 30 minutes of completing a medium-to-high fat meal
- Collect blood samples pre-dose and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-dose
- Separate plasma via centrifugation and store at  $-70^\circ\text{C}$  until analysis
- Quantify **umbralisib** concentrations using validated LC-MS/MS method with lower limit of quantification of 1 ng/mL
- Calculate PK parameters using non-compartmental methods:  $C_{\sim\text{max}\sim}$ ,  $T_{\sim\text{max}\sim}$ ,  $AUC_{\sim 0-24\sim}$ ,  $AUC_{\sim 0-\infty\sim}$ ,  $t_{\sim 1/2\sim}$ ,  $CL/F$ , and  $V_{\sim z\sim}/F$

**Note:** In phase 1 studies, the micronized formulation demonstrated a  $T_{\sim\text{max}\sim}$  of  $\sim 4$  hours, with food increasing exposure by approximately 61% based on AUC comparisons [1] [8].

## Biomarker and PD Assessment Protocol

**Objective:** To evaluate target engagement and downstream pathway modulation following **umbralisib** 800 mg daily administration.

### Methodology:

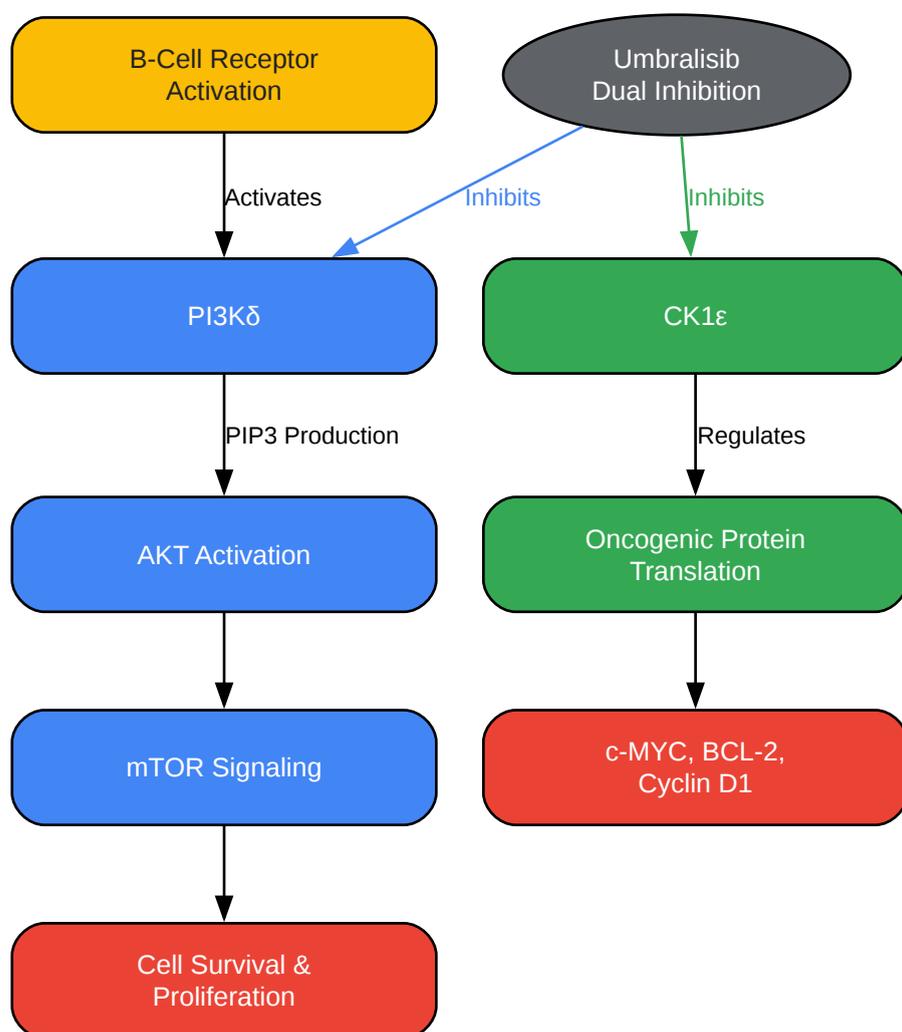
- Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-first dose, and at end of cycle 1
- Isolate PBMCs using Ficoll density gradient centrifugation
- Analyze phosphoprotein signaling by flow cytometry using antibodies against pAKT (S473), pS6 (S235/236), and p4EBP1 (T37/46)
- Stimulate cells with anti-IgM (10 µg/mL, 15 minutes) to assess BCR signaling pathway inhibition
- Express results as percentage reduction from baseline in phosphorylation levels
- Correlate phosphorylation inhibition with plasma drug concentrations

**Note:** In preclinical models, **umbralisib** inhibited phosphorylation of AKT in response to B-cell receptor stimulation, demonstrating pathway engagement [1] [3].

## Mechanism of Action and Signaling Pathways

**Umbralisib** exhibits a unique dual inhibitory profile targeting both **PI3Kδ** and **casein kinase-1ε (CK1ε)**, distinguishing it from other PI3K inhibitors. The inhibition of PI3Kδ disrupts B-cell receptor signaling and downstream survival pathways in malignant B-cells, while CK1ε inhibition affects the regulation of oncogenic protein translation and Wnt/β-catenin signaling. This dual mechanism may contribute to the observed efficacy and distinct safety profile [2] [3].

The diagram below illustrates the key signaling pathways affected by **umbralisib**'s dual inhibition:



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### **Umbralisib** Dual Inhibition of Key Signaling Pathways

The **PI3Kδ pathway** inhibition blocks conversion of PIP<sub>2</sub> to PIP<sub>3</sub>, reducing AKT phosphorylation and downstream mTOR signaling, ultimately impairing malignant B-cell proliferation and survival. Concurrently, **CK1ε inhibition** disrupts regulation of cap-dependent translation initiation factors, reducing expression of oncoproteins such as c-MYC, BCL-2, and cyclin D1. This unique combination simultaneously targets proximal B-cell signaling and distal oncoprotein synthesis, potentially enhancing antitumor activity while sparing certain immune functions mediated by other PI3K isoforms [2] [3].

The distinctive safety profile of **umbralisib** may be attributed to its **high selectivity for PI3Kδ** over other PI3K isoforms (>1,500-fold selectivity over PI3Kα/β and ~225-fold over PI3Kγ) and its minimal inhibition of cytochrome P450 enzymes, reducing potential for drug-drug interactions. Preclinical models suggest that

the absence of significant PI3K $\gamma$  inhibition may preserve regulatory T-cell function and reduce immune-mediated toxicities observed with less selective PI3K inhibitors [1] [2].

## Important Safety Considerations and Warnings

### Boxed Warnings and Risk Mitigation

While **umbralisib** did not carry formal boxed warnings in its initial approval, several serious adverse reactions warrant careful attention and proactive management. The most significant safety considerations include:

- **Infections:** Serious, including fatal, infections occurred in patients treated with **umbralisib**, with grade 3 or higher infections in 10% of patients and fatal infections in <1%. The most frequent grade  $\geq 3$  infections included pneumonia, sepsis, and urinary tract infection. **Risk mitigation:** Provide prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP) during treatment. Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection/reactivation. Monitor for new or worsening signs/symptoms of infection and withhold treatment for grade 3-4 infections [6].
- **Diarrhea/Non-infectious Colitis:** Diarrhea or colitis occurred in a substantial proportion of patients and was grade 3 in 10% of patients in the UNITY-NHL trial. The median time to onset was 4.6 months, indicating need for ongoing vigilance. **Risk mitigation:** Monitor for development of diarrhea or colitis; provide supportive care as appropriate. Withhold treatment for severe diarrhea (>6 stools/day over baseline) or abdominal pain with mucus/blood in stool until resolved, then resume at reduced dose [2] [6].
- **Hepatotoxicity:** Grade  $\geq 3$  ALT/AST elevations occurred in 6.7%/7.2% of patients in the UNITY-NHL trial. **Risk mitigation:** Monitor hepatic function at baseline and during treatment. Withhold treatment for AST/ALT >5-<20  $\times$  ULN until return to <3  $\times$  ULN, then resume at reduced dose; permanently discontinue for AST/ALT >20  $\times$  ULN [2] [6].

### Additional Significant Precautions

- **Neutropenia:** Grade 3-4 neutropenia occurred in 18% of patients in the phase 2 CLL intolerance study and 11.5% in the UNITY-NHL trial. Monitor blood counts periodically during treatment [5] [2].
- **Severe Cutaneous Reactions:** Severe reactions including Stevens-Johnson syndrome, toxic epidermal necrolysis, and drug reaction with eosinophilia and systemic symptoms have been reported. Monitor for new or worsening skin rash and discontinue for life-threatening reactions [6].
- **Embryo-Fetal Toxicity: Umbralisib** can cause fetal harm based on mechanism of action. Advise patients of potential risk to a fetus and to use effective contraception during treatment and for at least one month after the last dose [7] [6].

## Conclusion

The **800 mg once daily dosing regimen of umbralisib** with food represents a clinically validated approach for managing patients with relapsed/refractory marginal zone lymphoma and follicular lymphoma. The comprehensive data supporting this dose regimen demonstrate **meaningful clinical activity** in heavily pretreated populations, with a **manageable safety profile** that differs from earlier generation PI3K inhibitors. The unique **dual inhibition of PI3K $\delta$  and CK1 $\epsilon$**  provides a distinct mechanism of action that potentially contributes to both the efficacy and safety observations.

Successful implementation of **umbralisib** therapy requires **adherence to the recommended dosing guidelines**, diligent **monitoring for emerging toxicities**, and prompt **intervention with dose modifications** when appropriate. The provided protocols and application notes offer guidance for researchers and clinicians implementing **umbralisib** treatment regimens, with emphasis on the importance of prophylactic measures for opportunistic infections and structured monitoring for hepatic, gastrointestinal, and hematologic adverse events. Further research continues to elucidate the full potential of **umbralisib** in combination regimens and across additional hematologic malignancies.

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